N'-hydroxy-1-methylpiperidine-2-carboximidamide
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Overview
Description
N’-hydroxy-1-methylpiperidine-2-carboximidamide is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a hydroxy group and a carboximidamide group. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-methylpiperidine-2-carboximidamide typically involves the reaction of 1-methylpiperidine with hydroxylamine and a suitable carboximidamide precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of N’-hydroxy-1-methylpiperidine-2-carboximidamide may involve large-scale batch reactors where the reactants are combined under similar conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-methylpiperidine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N’-hydroxy-1-methylpiperidine-2-carboximidamide is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methylpiperidine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and carboximidamide moiety play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-1-methylpiperidine-3-carboximidamide
- 1-methylpiperidine-2-carboximidamide
- 1-methylpiperidine-3-carboximidamide
Uniqueness
N’-hydroxy-1-methylpiperidine-2-carboximidamide is unique due to the presence of both a hydroxy group and a carboximidamide group on the piperidine ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H15N3O |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N'-hydroxy-1-methylpiperidine-2-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c1-10-5-3-2-4-6(10)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) |
InChI Key |
DCDZOXABWPEYBT-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCCCC1/C(=N/O)/N |
Canonical SMILES |
CN1CCCCC1C(=NO)N |
Origin of Product |
United States |
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